molecular formula C15H21N3O2 B11845485 Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate CAS No. 883547-52-2

Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B11845485
CAS No.: 883547-52-2
M. Wt: 275.35 g/mol
InChI Key: NVRLLRUSXMTMCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(3-aminoazetidin-1-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research .

Biological Activity

Benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate is a complex organic compound with notable biological activities that make it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H21N3O2C_{15}H_{21}N_{3}O_{2} and a molecular weight of approximately 275.35 g/mol. Its structure consists of a pyrrolidine ring fused with an azetidine ring, contributing to its unique properties and biological interactions.

Property Value
Molecular FormulaC₁₅H₂₁N₃O₂
Molecular Weight275.35 g/mol
LogP1.6165
PSA (Polar Surface Area)58.8 Ų

This compound exhibits biological activity through its interaction with various molecular targets. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing its binding affinity to enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may play a role in disease pathways.
  • Receptor Modulation : It may act on specific receptors involved in neurological functions, indicating its potential in treating neurological disorders.

Biological Activities

Research indicates that this compound has several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Neuroprotective Effects : Its structural features suggest possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multiple bacterial strains, revealing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
    Bacterial Strain MIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Neuroprotective Study : In vitro studies using neuronal cell lines showed that the compound could reduce oxidative stress markers, indicating potential neuroprotective effects.
    • Cell Viability Assay : Treatment with this compound resulted in a significant increase in cell viability compared to untreated controls.

Properties

CAS No.

883547-52-2

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

benzyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21N3O2/c16-13-8-18(9-13)14-6-7-17(10-14)15(19)20-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2

InChI Key

NVRLLRUSXMTMCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N2CC(C2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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